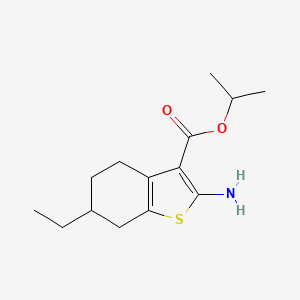

Isopropyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Isopropyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a chemical compound with the molecular formula C14H21NO2S . It is used in proteomics research and belongs to the class of organic compounds known as thiophene carboxamides . The compound’s structure consists of a benzothiophene ring with an isopropyl group, an amino group, and an ethyl ester group.

Synthesis Analysis

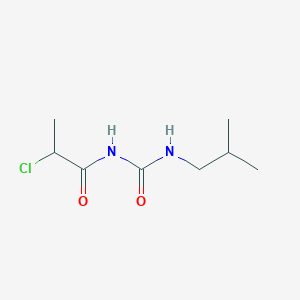

The synthesis of Isopropyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multicomponent reactions. An interesting cyclization occurs when the amino-ester reacts with ethyl isothiocyanate, leading to the formation of benzo[4,5]thieno[2,3-d][1,3]thiazin-4-one. Acylation of the amino-ester with chloroacetyl chloride produces the acylated ester. Further cyclization results in benzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one, which can be alkylated at nitrogen. Hydrazide derivatives are also synthesized, and nucleophilic substitution reactions yield various compounds. These derivatives have been assessed for cytotoxicity against cancer cell lines .Molecular Structure Analysis

Chemical Reactions Analysis

The compound’s chemical reactions involve cyclizations, acylations, and nucleophilic substitutions. These reactions lead to the formation of various derivatives with potential biological activity .科学的研究の応用

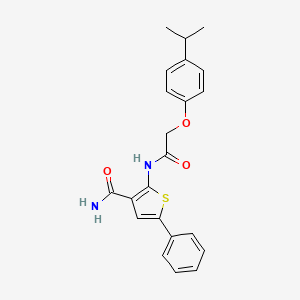

Synthesis and Antimicrobial Activity

Isopropyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate derivatives have been synthesized and characterized, demonstrating promising antibacterial and antifungal activities. The synthesis involves converting ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate into various Schiff bases, which exhibited significant biological activity. This research highlights the compound's potential in developing new antimicrobial agents (Narayana et al., 2006).

Chemical Reactivity and Structural Analysis

Studies on the chemical reactivity of similar thiophene derivatives, focusing on recyclization reactions with amines, provide insight into the versatile chemistry of thiophene compounds. Such research outlines methods for producing novel thiophene derivatives with potential for further functionalization and study, including X-ray structural analysis for accurate characterization of these compounds (Shipilovskikh et al., 2014).

Crystal Structure Determination

The crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, a compound closely related to the isopropyl derivative, has been studied, revealing a thiophene ring substituted with amino and methyl ester groups. This research contributes to understanding the molecular structure and potential interactions of similar thiophene derivatives, providing a foundation for further functional studies and applications (Vasu et al., 2004).

Pharmaceutical Applications

The targeted synthesis and analysis of biologically active azomethine derivatives of similar thiophene compounds have been conducted with the aim of discovering new pharmacologically active molecules. This work involves predicting biological activity, optimizing synthesis conditions, and developing analytical methods, indicating the compound's potential in drug development and pharmaceutical science (Chiriapkin et al., 2021).

Safety and Hazards

特性

IUPAC Name |

propan-2-yl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2S/c1-4-9-5-6-10-11(7-9)18-13(15)12(10)14(16)17-8(2)3/h8-9H,4-7,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOOBOKVSDZRBAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC2=C(C1)SC(=C2C(=O)OC(C)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-difluorophenyl)-2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2771643.png)

![N-cyclohexyl-2-[(2-{2-[(2-furylmethyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]butanamide](/img/structure/B2771646.png)

![2-((4-(Benzo[d][1,3]dioxol-5-ylamino)quinazolin-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2771647.png)

![N-[2-(diethylsulfamoyl)ethyl]-4-methoxybenzamide](/img/structure/B2771650.png)

![Ethyl 7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2771654.png)

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2771655.png)

![3-[(3,4-Dichlorophenyl)methoxy]-4-methoxybenzaldehyde](/img/structure/B2771658.png)

![2-(1-Bicyclo[1.1.1]pentanyl)-2,2-difluoroethanamine;hydrochloride](/img/structure/B2771664.png)